molecular formula C9H10F5NO2 B13540804 8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid

8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid

Cat. No.: B13540804
M. Wt: 259.17 g/mol
InChI Key: PCOHWDSIGWCKFM-UHFFFAOYSA-N
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Description

8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound is characterized by its spirocyclic framework, which includes nitrogen and fluorine atoms, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include fluorinating agents, nitrogen sources, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Large-scale production often requires optimization of reaction conditions and the use of continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine and nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacophore in drug design.

    Industry: The compound’s properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. The nitrogen atom in the spirocyclic structure can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane hydrochloride
  • 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride

Uniqueness

Compared to similar compounds, 8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid stands out due to its specific spirocyclic structure and the presence of both fluorine and nitrogen atoms

Properties

Molecular Formula

C9H10F5NO2

Molecular Weight

259.17 g/mol

IUPAC Name

8,8-difluoro-6-azadispiro[2.0.34.13]octane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9F2N.C2HF3O2/c8-7(9)5(1-2-5)6(7)3-10-4-6;3-2(4,5)1(6)7/h10H,1-4H2;(H,6,7)

InChI Key

PCOHWDSIGWCKFM-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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